1-methyl-3-(piperidin-2-yl)-1H-indole
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Overview
Description
1-Methyl-3-(piperidin-2-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a piperidine ring at the 3-position and a methyl group at the 1-position
Mechanism of Action
Target of action
Indole and piperidine derivatives are known to interact with a variety of biological targets. The specific targets can vary widely depending on the exact structure of the compound .
Mode of action
The mode of action of indole and piperidine derivatives can also vary greatly. Some may inhibit or activate specific enzymes, while others may bind to receptors or other proteins, altering their function .
Biochemical pathways
Indole and piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s targets and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole and piperidine derivatives can vary widely. Factors such as the compound’s size, polarity, and stability can influence its bioavailability .
Result of action
The molecular and cellular effects of indole and piperidine derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole and piperidine derivatives .
Biochemical Analysis
Biochemical Properties
1-methyl-3-(piperidin-2-yl)-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to form stable hydrophobic interactions with enzyme catalytic pockets, such as IKKβ, which is involved in inflammatory responses . Additionally, it can inhibit or activate specific enzymes, thereby modulating biochemical pathways. For instance, derivatives of piperidine, the core structure of this compound, have demonstrated inhibitory properties against cholinesterase and beta-secretase enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit antiaggregatory and antioxidant effects, which can impact cellular oxidative stress levels . Furthermore, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For instance, the compound’s interaction with IKKβ involves a stable hydrophobic interaction within the enzyme’s catalytic pocket . This binding can result in the modulation of downstream signaling pathways, ultimately affecting gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives, including this compound, maintain their stability under various conditions, allowing for sustained biochemical activity . Prolonged exposure may lead to degradation, which can alter its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or antioxidant activity. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biochemical and cellular effects . Additionally, its interaction with metabolic enzymes can modulate the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, binding to transport proteins can facilitate its movement across cellular membranes, influencing its bioavailability and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(piperidin-2-yl)-1H-indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylindole with 2-chloropiperidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include continuous flow processes and the use of catalysts to enhance yield and efficiency. The scalability of these methods ensures the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(piperidin-2-yl)-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the indole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated indole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Methyl-3-(piperidin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
1-Methyl-3-(piperidin-2-yl)-1H-indole can be compared with other similar compounds, such as:
1-Methyl-3-(pyrrolidin-2-yl)-1H-indole: Similar structure but with a pyrrolidine ring instead of piperidine.
1-Methyl-3-(piperidin-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of indole.
1-Methyl-3-(piperidin-2-yl)-1H-quinoline: Similar structure but with a quinoline ring instead of indole.
The uniqueness of this compound lies in its specific combination of the indole core and piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-piperidin-2-ylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-16-10-12(13-7-4-5-9-15-13)11-6-2-3-8-14(11)16/h2-3,6,8,10,13,15H,4-5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXNFJAWCYVYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CCCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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